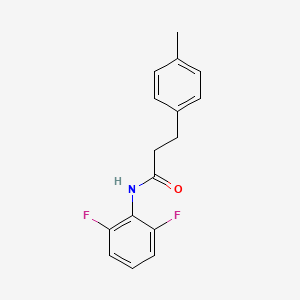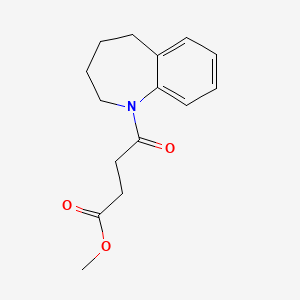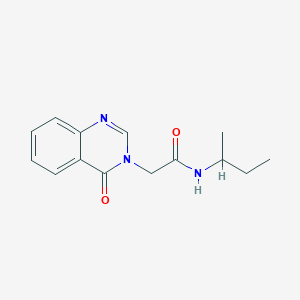![molecular formula C21H23N3O2 B4441338 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4441338.png)
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide
描述
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide, also known as JNJ-1661010, is a synthetic compound that belongs to the class of indole-2-carboxamides. This compound has been extensively studied for its potential in treating a variety of diseases, including cancer, inflammation, and neurological disorders.
作用机制
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide acts as a selective inhibitor of the glycogen synthase kinase-3β (GSK-3β) enzyme. GSK-3β is a key regulator of multiple cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide can alter these cellular processes and potentially treat a variety of diseases.
Biochemical and Physiological Effects:
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to have multiple biochemical and physiological effects. In cancer research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth. In inflammation research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, which are hallmarks of neurodegenerative diseases.
实验室实验的优点和局限性
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has several advantages for lab experiments. It is readily available for purchase, and its synthesis method has been optimized for high yield and purity. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied, and its mechanism of action is well understood. However, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has not yet been tested in clinical trials, so its potential for use in human patients is still unknown.
未来方向
There are several future directions for 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide research. In cancer research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be further studied as a potential treatment for various types of cancer. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be combined with other cancer treatments to improve their efficacy. In inflammation research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be studied as a potential treatment for other inflammatory diseases, such as multiple sclerosis. In neurological research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be studied further as a potential treatment for other neurodegenerative diseases, such as Huntington's disease. Finally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be modified to improve its solubility in water, making it easier to use in experiments.
科学研究应用
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied for its potential in treating a variety of diseases. In cancer research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to inhibit the growth of multiple types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. In neurological research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23-19-5-3-2-4-17(19)14-20(23)21(25)22-18-8-6-16(7-9-18)15-24-10-12-26-13-11-24/h2-9,14H,10-13,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWGCVLZNVQHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)


![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4441296.png)



![3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441322.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide](/img/structure/B4441330.png)
![3-amino-N-(2,6-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441337.png)
![2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide](/img/structure/B4441341.png)
![4-(4-benzyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441349.png)
![N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441353.png)